N-(3,5-difluorophenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O4S/c1-2-32-18-5-3-14(4-6-18)12-28-22(30)21-19(7-8-33-21)27(23(28)31)13-20(29)26-17-10-15(24)9-16(25)11-17/h3-11,21H,2,12-13H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIOYKQBIQRFJH-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3C(=[N+](C2=O)CC(=O)NC4=CC(=CC(=C4)F)F)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N3O4S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Difluorophenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide (CAS No. 1252824-54-6) is a synthetic compound that belongs to the class of thienopyrimidines. This compound has garnered attention due to its potential biological activities, particularly its inhibitory effects on certain enzymes and its possible therapeutic applications in various diseases.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 472.5 g/mol. The structure consists of a thieno[3,2-d]pyrimidine core substituted with a difluorophenyl group and an ethoxyphenyl moiety. The presence of these substituents is crucial for its biological activity.
Enzyme Inhibition
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant inhibitory activity against various enzymes. For instance, studies have shown that compounds similar to this compound inhibit the MIF2 tautomerase activity with low micromolar potency. In one study, a related compound demonstrated an IC50 value of approximately 7.2 μM for MIF2 inhibition .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 5d | 27 | MIF2 |
| R110 | 15 | MIF2 |
| 3b | 7.2 | MIF2 |
Anticancer Potential
The thienopyrimidine derivatives have shown promise in cancer therapy due to their ability to target specific pathways involved in tumor growth and proliferation. For example, compounds targeting the ephrin receptor family have been noted for their efficacy against cancers where these receptors are overexpressed . The compound's structure suggests potential interactions with similar targets.
Study on Structure–Activity Relationships (SAR)
A comprehensive study focused on the SAR of thienopyrimidine derivatives revealed that modifications on the phenyl groups significantly affect biological activity. The introduction of electron-withdrawing groups enhanced potency against certain targets while maintaining selectivity . This emphasizes the importance of structural modifications in optimizing therapeutic effects.
Comparison with Similar Compounds
Structural Variations in Thieno[3,2-d]pyrimidine Derivatives
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations
- Core Modifications: The target compound’s 2,4-dioxo thienopyrimidine core distinguishes it from analogs with single-oxo (e.g., ) or fused heterocyclic systems (e.g., ).
- Substituent Effects :
- The 4-ethoxyphenylmethyl group at position 3 contrasts with the 3-(3,5-difluorophenyl) group in , likely altering steric bulk and π-π stacking interactions.
- The N-(3,5-difluorophenyl)acetamide side chain in the target compound vs. sulfanyl-linked dimethoxyphenyl in highlights trade-offs between electron-withdrawing (fluorine) and electron-donating (methoxy) groups.
- Functional Group Impact :
Q & A
Q. What are the critical parameters for optimizing the synthesis of this thienopyrimidine derivative?
The synthesis requires precise control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reaction efficiency .
- Catalysts : Palladium or copper-based catalysts improve coupling reactions for aromatic substitutions .
- Temperature and time : Reactions often proceed at 60–100°C for 12–24 hours to maximize yield and purity .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended for isolating the final product .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
A multi-technique approach is critical:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl and ethoxyphenyl groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Q. How do substituents on the thienopyrimidine core influence solubility and reactivity?
- The 4-ethoxyphenylmethyl group enhances lipophilicity, impacting membrane permeability in biological assays .
- 3,5-Difluorophenyl substituents increase electron-withdrawing effects, stabilizing the molecule during nucleophilic reactions .
- Systematic substitution studies (e.g., replacing fluorine with chlorine) can be guided by QSAR models to predict solubility-logP relationships .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of analogous compounds?
- Comparative assays : Use standardized in vitro models (e.g., enzyme inhibition assays) to directly compare analogs under identical conditions .
- Structural analysis : X-ray crystallography (as in ) or molecular docking to identify binding site variations caused by substituents like 4-ethoxyphenyl vs. 4-methylphenyl .
- Meta-analysis : Aggregate data from analogs (e.g., CAS 356057-34-6 in ) to identify trends in structure-activity relationships (SAR) .
Q. How can computational methods streamline the design of derivatives with enhanced target selectivity?
- Molecular dynamics simulations : Model interactions with biological targets (e.g., kinases or GPCRs) to predict binding affinities .
- Reaction path search algorithms : Tools like ICReDD’s quantum chemical calculations optimize synthetic routes for novel derivatives .
- ADMET prediction : Software such as SwissADME evaluates pharmacokinetic properties (e.g., CYP450 inhibition) before synthesis .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Target engagement assays : Use biophysical techniques (e.g., SPR or ITC) to quantify binding to putative targets like dihydrofolate reductase .
- Gene expression profiling : RNA-seq or proteomics to identify downstream pathways affected by the compound .
- In vivo models : Pharmacodynamic studies in disease-relevant animal models (e.g., cancer xenografts) with dose-response analysis .
Q. How do reaction conditions influence byproduct formation during scale-up synthesis?
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates like thioureas or oxidized byproducts .
- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation rate) to minimize impurities .
- Case study : Analogous compounds (e.g., CAS 1291848-18-4 in ) show that excess base (K₂CO₃) reduces thioether byproducts during acetamide coupling .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Bootstrap resampling : Assess confidence intervals for potency metrics in small-sample datasets .
- Comparative tables :
| Analog | EC₅₀ (nM) | Target | Reference |
|---|---|---|---|
| CAS 356057-34-6 | 12.3 | Lp-PLA2 | |
| CAS 27375549 | 45.7 | COX-2 |
Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?
- Mechanistic profiling : Compare transcriptomic responses (e.g., apoptosis vs. necrosis markers) using multiplex assays .
- Microfluidics : Single-cell analysis to identify subpopulations with resistance mechanisms .
- Cross-study validation : Replicate results in independent labs using standardized cell lines (e.g., NCI-60 panel) .
Q. What strategies differentiate off-target effects from true pharmacological activity?
- Counter-screening : Test against unrelated targets (e.g., kinases, ion channels) to rule out promiscuity .
- CRISPR/Cas9 knockouts : Validate target specificity by deleting the putative target gene in cellular models .
- Structural analogs : Compare activity of derivatives lacking key substituents (e.g., removal of 3,5-difluorophenyl) to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
